molecular formula C19H19ClN4O3 B2434164 2-(2-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione CAS No. 1775360-47-8

2-(2-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

Cat. No.: B2434164
CAS No.: 1775360-47-8
M. Wt: 386.84
InChI Key: MLHFNFQGAPIUGZ-UHFFFAOYSA-N
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Description

2-(2-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has explored various synthesis techniques for related compounds, including 1,2,4-oxadiazole and 1,2,3-triazole containing heterocycles, known for their diverse biological activities (Dürüst et al., 2012).
  • Spectral Characterisation : Studies have been conducted on the spectral characterization of phthalazinone derivatives, which are structurally similar to the compound , providing insights into their chemical properties (Mahmoud et al., 2012).

Biological Activities

  • Antimicrobial and Antitumor Potential : Various derivatives containing 1,2,4-oxadiazole moieties, similar to the compound of interest, have shown significant antimicrobial and antitumor activities (Ayyash et al., 2021).
  • Anti-inflammatory Properties : Certain related compounds have demonstrated anti-inflammatory and analgesic activities in animal models, suggesting potential therapeutic applications (Hall et al., 1990).

Chemical Properties and Reactions

  • Ene Reaction Studies : Research on fused pyrimidine derivatives, including pyrimido[4,5-b]azepines, reveals the intramolecular ene reaction process, which is relevant for understanding the chemical behavior of related compounds (Inazumi et al., 1994).
  • Cycloaddition Reactions : The synthesis of azamacrocycles bearing 1,2,4-oxadiazole and 1,2,3-triazole moieties, similar to the compound in focus, has been studied, highlighting the utility of cycloaddition reactions (Özer & Dürüst, 2020).

Novel Synthetic Methods

  • Development of Synthesis Methods : Innovative methods for synthesizing compounds like 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid have been developed, providing insights into the synthesis of structurally related compounds (Tkachuk et al., 2020).

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-12-21-17(22-27-12)16-15-9-3-2-6-10-23(15)19(26)24(18(16)25)11-13-7-4-5-8-14(13)20/h4-5,7-8H,2-3,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHFNFQGAPIUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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